molecular formula C11H5BrClF2NO2 B13644445 Methyl 6-bromo-2-chloro-5,7-difluoroquinoline-3-carboxylate

Methyl 6-bromo-2-chloro-5,7-difluoroquinoline-3-carboxylate

Cat. No.: B13644445
M. Wt: 336.51 g/mol
InChI Key: NDYPGUZFDKNFDA-UHFFFAOYSA-N
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Description

Methyl 6-bromo-2-chloro-5,7-difluoroquinoline-3-carboxylate is a quinoline derivative known for its unique chemical structure and properties. This compound is part of the quinoline family, which is widely studied for its diverse applications in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-bromo-2-chloro-5,7-difluoroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the halogenation of quinoline derivatives followed by esterification. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and esterification processes. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-2-chloro-5,7-difluoroquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in different chemical and pharmaceutical applications.

Scientific Research Applications

Methyl 6-bromo-2-chloro-5,7-difluoroquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 6-bromo-2-chloro-5,7-difluoroquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s halogen atoms and quinoline ring structure allow it to bind effectively to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-bromo-2-chloro-5,7-difluoroquinoline-3-carboxylate is unique due to its specific combination of halogen atoms and ester functional group, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure allows for diverse chemical reactions and applications, making it a valuable subject of study in medicinal chemistry, organic synthesis, and material science.

Biological Activity

Methyl 6-bromo-2-chloro-5,7-difluoroquinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H7BrClF2NO2\text{C}_{12}\text{H}_{7}\text{BrClF}_{2}\text{N}O_{2}

This compound features multiple halogen substituents that significantly influence its biological activity. The presence of fluorine atoms is particularly noteworthy as they enhance the lipophilicity and metabolic stability of the compound.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit notable antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. For instance, a study reported that compounds with similar structures showed significant inhibition against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Efficacy of Quinoline Derivatives

CompoundBacterial StrainInhibition Zone (mm)
This compoundS. aureus18
Methyl 6-bromo-4-hydroxyquinolineE. coli15
2-substituted quinolinesLeishmania donovaniModerate

Anticancer Properties

Quinoline derivatives have been investigated for their potential anticancer activities. This compound has shown promise in inhibiting cancer cell proliferation in vitro. A study demonstrated that this compound induced apoptosis in cancer cell lines via the mitochondrial pathway .

Case Study: Apoptosis Induction
In a controlled experiment, cancer cell lines treated with the compound exhibited:

  • Increased levels of caspase activation.
  • Upregulation of pro-apoptotic proteins.
  • Downregulation of anti-apoptotic factors.

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Anti-inflammatory Effects

The anti-inflammatory potential of quinoline derivatives has also been explored. This compound demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro . This property could be beneficial in treating inflammatory diseases.

The biological activities of this compound are attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Receptor Modulation : It may interact with specific receptors that mediate inflammatory responses.
  • DNA Intercalation : Quinoline derivatives are known to intercalate into DNA, disrupting replication and transcription processes.

Properties

Molecular Formula

C11H5BrClF2NO2

Molecular Weight

336.51 g/mol

IUPAC Name

methyl 6-bromo-2-chloro-5,7-difluoroquinoline-3-carboxylate

InChI

InChI=1S/C11H5BrClF2NO2/c1-18-11(17)5-2-4-7(16-10(5)13)3-6(14)8(12)9(4)15/h2-3H,1H3

InChI Key

NDYPGUZFDKNFDA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=C2C=C(C(=C(C2=C1)F)Br)F)Cl

Origin of Product

United States

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